7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester
Overview
Description
“7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester” is a chemical compound with potential interest in the field of pharmaceutical chemistry . It is a derivative of thiazolo[3,2-a]pyrimidine, a heterocyclic system used as the basis for synthesizing a variety of biologically active substances .
Synthesis Analysis
An effective method was developed for the preparation of this compound, which involved x-ray diffraction analysis of its spatial structure . This compound is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine .Chemical Reactions Analysis
The synthesis of this compound involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported, including the use of α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Scientific Research Applications
Structural and Supramolecular Studies
7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester, alongside its derivatives, has been subject to structural modifications to explore changes in supramolecular aggregation. Through crystallographic evaluations, researchers have elucidated the conformational features of these compounds. The studies have highlighted significant differences in intermolecular interaction patterns by varying substituents, which are crucial for understanding the structural basis of potential biological activities. These compounds exhibit a range of weak interactions, including C-H…O, C-H…N, N-H…N, O-H…N, C-H…π, and π…π, which are instrumental in their supramolecular assembly (Nagarajaiah & Begum, 2014).
Synthetic Methodology and Derivative Formation
The compound has been the focus of synthetic methodologies aimed at creating new, potentially biologically active derivatives. Efficient methods for the preparation and structural elucidation via x-ray diffraction analysis have been developed, highlighting its importance as a precursor in synthesizing novel thiazolo[3,2-a]pyrimidine derivatives that are hydrogenated in the thiazole part of the molecule (Ukrainets, Grinevich, & Alekseeva, 2017).
Molecular Structure and Characterization
Research into the molecular structure and characterization of derivatives has provided insights into the chemical properties and potential applications of these compounds. Through single crystal X-ray diffraction and spectroscopic methods, detailed structural analyses have been conducted, revealing the stabilization of crystal structures by various weak interactions. This foundational knowledge supports the exploration of these compounds in diverse scientific applications, from material science to pharmacology (Nagarajaiah & Begum, 2015).
Antimicrobial Activity Studies
A significant area of research involves investigating the antimicrobial activity of thiazolo[3,2-a]pyrimidine derivatives. Through the synthesis of novel compounds and subsequent biological evaluation, certain derivatives have shown promising antimicrobial properties. This line of research is critical for the development of new antimicrobial agents to address the increasing resistance to existing antibiotics (Gein et al., 2015).
Pharmacological Potential
The exploration of thiazolo[3,2-a]pyrimidine derivatives extends into pharmacological studies, with specific derivatives demonstrating anti-inflammatory and antinociceptive activities. These studies underline the therapeutic potential of these compounds in developing new treatments for inflammation and pain, presenting a promising avenue for future drug development (Alam et al., 2010).
properties
IUPAC Name |
methyl 7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c1-14-7(13)4-5(11)9-8-10(6(4)12)2-3-15-8/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSKXPJOBSNLGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2N(C1=O)C=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester | |
CAS RN |
224313-88-6 | |
Record name | methyl 7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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